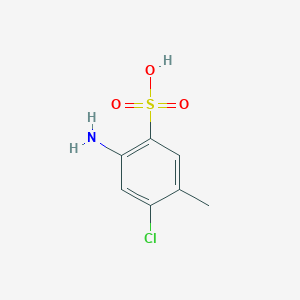
(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride” is a chemical compound with the molecular formula C9H12ClNO3 . It is also known by its IUPAC name, methyl (2S)-amino (4-hydroxyphenyl)ethanoate hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound consists of a methyl ester group attached to a 2-amino-2-(4-hydroxyphenyl)acetate moiety . The presence of the hydroxyl (-OH) and amino (-NH2) functional groups may confer certain properties to the compound, such as the ability to form hydrogen bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.65 . Its physical form is solid and it should be stored at room temperature in an inert atmosphere . The melting point is reported to be 179-183ºC .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are a focus of environmental science research, particularly in the degradation of recalcitrant compounds like acetaminophen in water treatment. These studies shed light on the potential for compounds like "(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride" to be subjects of or agents in environmental remediation efforts. For example, the degradation pathways and by-products of acetaminophen, as well as the role of specific functional groups in these processes, highlight the importance of understanding chemical reactivity and environmental impact (Qutob et al., 2022) Qutob et al., 2022.
Cancer Therapy
The study of FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) as an immunosuppressant and its preclinical antitumor efficacy in cancer models could provide insights into how structurally related compounds might interact with biological systems. This research emphasizes the potential of compounds with specific functional groups in modulating biological pathways and their implications for drug development (Zhang et al., 2013) Zhang et al., 2013.
Toxicology and Environmental Impact
Research on the environmental and toxicological impacts of various chemicals, including herbicides like 2,4-D, provides a foundation for studying the safety and environmental behavior of chemically related compounds. Such studies contribute to understanding the ecological risks and regulatory aspects of chemical use in agriculture and industry (Zuanazzi et al., 2020) Zuanazzi et al., 2020.
Metabolism and Pharmacokinetics
The pharmacokinetics and metabolic pathways of various compounds, including their bioactivation and detoxification processes, are crucial in pharmaceutical science. For instance, understanding the metabolism of drugs can guide the development of therapeutic agents with fewer side effects and improved efficacy (Dutton, 1978) Dutton, 1978.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCKVJUNDXPDJH-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70528781 |
Source


|
| Record name | Methyl (2S)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride | |
CAS RN |
127369-30-6 |
Source


|
| Record name | Methyl (2S)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70528781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2e)-{(4e)-4-[(3e)-4-(2,6,6-Trimethylcyclohex-1-En-1-Yl)but-3-En-2-Ylidene]cyclohex-2-En-1-Ylidene}acetaldehyde](/img/structure/B165732.png)




![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)




![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)

